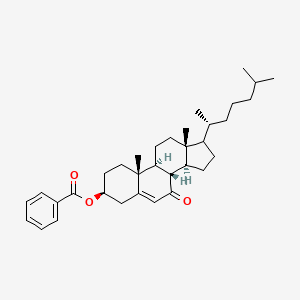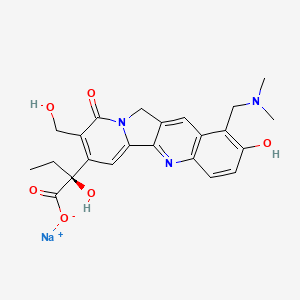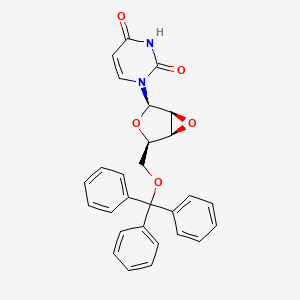
Caged GTP
説明
“Caged GTP” refers to guanosine triphosphate (GTP) molecules that have been chemically modified to include a photolabile protecting group, or “cage”. This modification renders the GTP inactive until it is exposed to a specific wavelength of light, which removes the cage and activates the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve the release of the GTP molecule when exposed to a specific wavelength of light . This process is often used to investigate the dynamics of the active site of GTPase and its interplay with the GAP protein .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C18H23N6O16P3 and a molecular weight of 672.33 g/mol . It is a solution in water, with a pH of 7.5 ±0.5, and has a concentration of 10 mM - 11 mM . It is colorless to slightly yellow and should be stored at -20 °C in the dark .
科学的研究の応用
Investigating Protein Conformational Changes : Caged GTP aids in the study of protein interactions and conformational changes. For example, a study demonstrated the use of a modified infrared spectrometer with high time resolution to investigate the conformational changes of the GTPase Ras. This was achieved by using para-hydroxyphenacyl-guanosine 5'-triphosphate, a form of this compound, which releases GTP in picoseconds upon light activation (Lin, Gerwert, & Kötting, 2014).
X-ray Crystallographic Studies : this compound has been crucial in biochemical and crystallographic characterization studies. It enables the investigation of the GTP hydrolysis process in proteins, as exemplified by a study where this compound was used to understand the GTP hydrolysis in the c-Ha-ras protooncogene product (Schlichting et al., 1989).
Tools for Cellular Physiology : Caged compounds like GTP are important tools in cellular physiology. They are used to study rapid cellular processes by enabling the quick release of active compounds upon light activation. This approach has been reviewed and highlighted as a significant method in cellular neurosciences (Kaplan & Somlyo, 1989).
FTIR Photolysis Studies : Time-resolved FTIR (Fourier Transform Infrared) difference spectroscopy is used to study molecular reaction mechanisms, especially in proteins, using caged compounds like GTP. These studies provide insights into the reaction mechanisms of energy or signal transducing proteins (Cepus et al., 1998).
Characterization of Unstable Intermediates in X-ray Crystallography : Caged nucleotides like GTP are used to characterize unstable intermediates in enzymatic reactions, providing insights into the structural changes that occur during these processes (Scheidig, Burmester, & Goody, 1998).
Comparative Studies of Caging Groups : Studies have compared different caging groups, like nitrophenylethyl and hydroxyphenacyl, when caged with nucleotides such as GTP. Such comparative studies help in understanding the implications of different caging groups on the behavior of the caged compounds (Du, Frei, & Kim, 2001).
Microtubule Assembly Studies : Caged-GTP is used in studies related to microtubule assembly and dynamics. For instance, a study used UV flash photolysis of caged-GTP to induce microtubule assembly and observed these processes through time-resolved X-ray scattering (Marx, Jagla, & Mandelkow, 2004).
作用機序
Target of Action
Caged GTP primarily targets GTPases, which are central switches in cells . These GTPases regulate a plethora of cellular events, including cell growth, differentiation, and apoptosis by transmitting external signals to the nucleus . The small GTPase Ras and heterotrimeric G-proteins are among the well-studied targets of this compound .
Mode of Action
This compound interacts with its targets by binding to GTPase-activating proteins (GAPs), which catalyze GTP hydrolysis in Ras, and guanine nucleotide exchange factors, which catalyze the exchange of GDP for GTP . The interaction of this compound with its targets leads to changes in the charge distribution of GTP, driving it towards the transition state . An arginine is precisely positioned to facilitate the nucleophilic attack of water .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving GTPases. These pathways are regulated by the presence of the third phosphate group of GTP . The signaling state is encoded into surface alterations of the GTPase . The activation of G proteins in the leech giant glial cell results in a rise of Ca2±independent membrane K+ conductance, a rise of cytosolic Ca2+, due to release from intracellular stores, and a rise of cytosolic Na+, presumably due to increased Na+/Ca2+ exchange .
Pharmacokinetics
Factors such as how well the compound is absorbed into the bloodstream, how it is distributed within the body, how it is metabolized, and how quickly it is excreted can all influence the compound’s overall effect .
Result of Action
The action of this compound results in significant molecular and cellular effects. For instance, uncaging GTP-γ-S in a giant glial cell by moderate UV illumination hyperpolarizes the membrane due to an increase in K+ conductance . It also evokes rises in cytosolic Ca2+ and Na+ .
特性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N6O16P3/c1-8(9-4-2-3-5-10(9)24(28)29)38-42(32,33)40-43(34,35)39-41(30,31)36-6-11-13(25)14(26)17(37-11)23-7-20-12-15(23)21-18(19)22-16(12)27/h2-5,7-8,11,13-14,17,25-26H,6H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,21,22,27)/t8?,11-,13-,14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWDUFBXCCSYMK-JQJVVODZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N6O16P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924941 | |
| Record name | 9-[5-O-(Hydroxy{[hydroxy({hydroxy[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124830-99-5 | |
| Record name | P(3)-1-(2-Nitro)phenylethylguanosine 5'-O-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124830995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-[5-O-(Hydroxy{[hydroxy({hydroxy[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)




![(3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141005.png)

